

Isoschaftoside in vivo administration mice

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Compound Focus: Isoschaftoside

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In Vivo Application Notes

The table below summarizes the key parameters for administering **isoschaftoside** in mouse models, derived from recent studies.

Disease Model	Administration Route	Dosage & Frequency	Treatment Duration	Key Findings & Efficacy
NAFLD [1] [2]	Oral (in fig leaf tea)	270 µM ISS in tea; Once daily [2]	12 weeks [2]	Significantly ameliorated lobule inflammation; suppressed M1 macrophage markers (CD antigens, TLR, chemokines, cytokines) [1].
NAFLD [2]	Intraperitoneal	5 mg/kg [2]	Not Specified	Ameliorated NAFLD induced by a high-fat diet [2].
Neuroinflammation [3]	<i>In vitro</i> (BV-2 microglial cells)	200 µM [3]	24 hours (pre-treatment)	Inhibited LPS-induced NO and pro-inflammatory cytokines (iNOS, TNF-α, IL-1β, COX2); suppressed HIF-1α-mediated metabolic reprogramming [3].

Detailed Experimental Protocols

Protocol 1: Oral Administration for NAFLD Mouse Model

This protocol is adapted from a study investigating the effect of **isoschaftoside** in fig leaf tea on high-fat diet-induced NAFLD [2].

- **Animal Model:** C57BL/6J male mice (4 weeks old) [2].
- **Induction of NAFLD:** Mice are fed a **high-fat diet** for 12 weeks to induce the disease phenotype [2].
- **Test Substance Preparation:**
 - Fig leaf tea is prepared as a freeze-dried infusion. The **isoschaftoside** (ISS) content must be quantified using LC-MS [2].
 - For administration, the freeze-dried powder is adjusted with water to the desired concentration (e.g., 270 μ M ISS) [2].
- **Dosing Regimen:**
 - **Route:** Oral gavage [2].
 - **Dosage:** The volume is typically administered at **10 mL per kg of body weight** [2].
 - **Frequency:** Once daily [2].
 - **Duration:** 12 weeks, concurrent with the high-fat diet [2].
- **Endpoint Analysis:**
 - **Histopathology:** Analyze liver tissues for lobular inflammation and fat deposition [1].
 - **Gene Expression:** Quantify M1 macrophage markers (e.g., CD antigens, TLRs, cytokines) in liver tissue via qPCR or RNA-seq [1].
 - **Biochemical Assays:** Measure TNF- α levels in serum or liver homogenates [1].

Protocol 2: Intraperitoneal Administration for NAFLD

For direct administration of the compound, a separate study used intraperitoneal injection [2].

- **Dosage:** 5 mg/kg of **isoschaftoside** [2].
- The specific vehicle and full dosing schedule were not detailed in the available source, suggesting further literature review is needed to finalize this protocol [2].

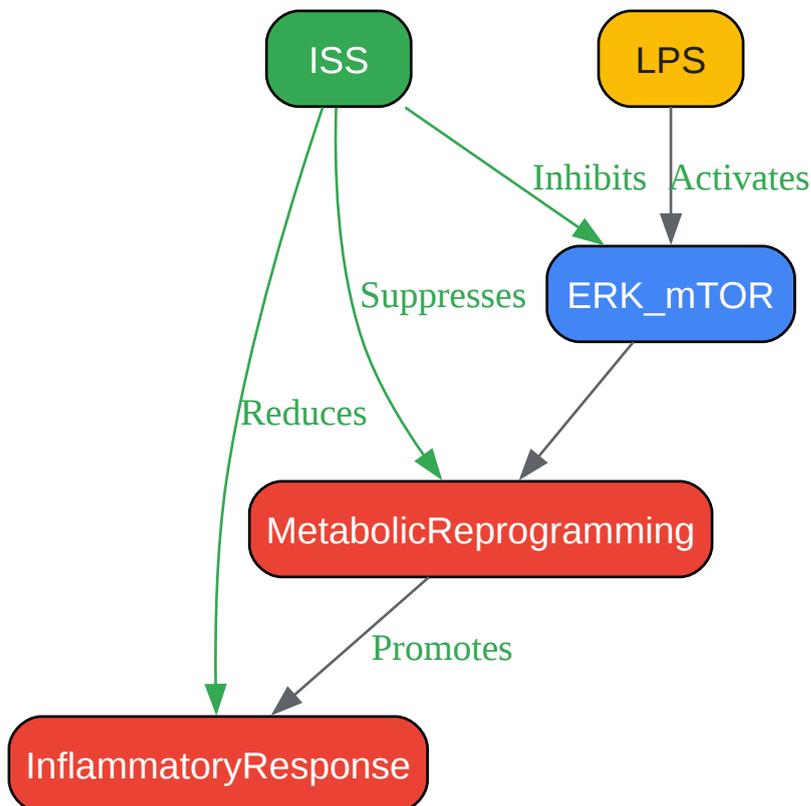
Protocol 3: In Vitro Anti-Neuroinflammatory Assessment

This cell-based protocol elucidates the mechanism of action, which is critical for drug development [3].

- **Cell Culture:** Murine BV-2 microglial cells are cultured in DMEM with 10% FBS [3].
- **Cell Activation:** Inflammation is induced with **10 ng/mL Lipopolysaccharide (LPS)** [3].
- **Treatment:**
 - **Test Substance:** **200 µM Isoschaftoside** [3].
 - **Pre-treatment:** Cells are pre-treated with **isoschaftoside** for a period before LPS stimulation [3].
- **Outcome Measures:**
 - **Nitric Oxide Production:** Measured in supernatant using the Griess reagent [3].
 - **Protein Expression:** Analyze levels of iNOS, TNF- α , IL-1 β , COX2, HIF-1 α , and glycolytic enzymes (HK2, PFKFB3) via Western Blot [3].
 - **Cell Signaling:** Assess phosphorylation of ERK1/2 and mTOR pathways [3].

Proposed Mechanism of Action Workflow

The following diagram illustrates the anti-inflammatory mechanism of **isoschaftoside** as identified in microglial cells, which may be relevant across different disease models [3].



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Isoschaftoside Inhibits Inflammation via Multiple Pathways

Key Considerations for Researchers

- **Vehicle and Formulation:** For intraperitoneal administration, the vehicle used in the cited study was not specified. For oral administration, fig leaf tea served as the delivery vehicle [2]. For preclinical development, determining a stable and biocompatible solvent is crucial.
- **Dosage Translation:** The effective oral dose delivered via fig leaf tea was **270 μM ISS**. Converting this to a standard mg/kg dose requires precise knowledge of the tea's ISS concentration and administered volume [2].
- **Mechanistic Insight:** The anti-inflammatory effect is strongly linked to the suppression of **HIF-1 α -mediated metabolic reprogramming** and **ERK/mTOR signaling**, shifting activated macrophages from a pro-inflammatory (M1) to a more restorative state [1] [3].

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